molecular formula C13H22N2O4 B13691209 3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide

3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B13691209
M. Wt: 270.32 g/mol
InChI Key: QFRNWXYMYFNAGK-UHFFFAOYSA-N
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Description

3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a methoxy group, and a methyl group attached to the bicyclo[1.1.1]pentane core.

Preparation Methods

The synthesis of 3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps. One common route involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the Boc-amino, methoxy, and methyl groups under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The Boc-amino group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The bicyclo[1.1.1]pentane core provides a rigid scaffold that can improve the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)carbamoyl]-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)14-13-6-12(7-13,8-13)9(16)15(4)18-5/h6-8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRNWXYMYFNAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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